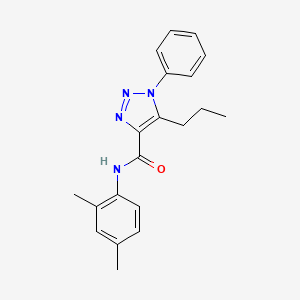

N-(2,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-1-phenyl-5-propyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-4-8-18-19(22-23-24(18)16-9-6-5-7-10-16)20(25)21-17-12-11-14(2)13-15(17)3/h5-7,9-13H,4,8H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWHPRBNJWRUFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Phenyl-4,5-Dibromo-1H-1,2,3-Triazole

The foundational intermediate, 1-phenyl-4,5-dibromo-1H-1,2,3-triazole, is synthesized via bromination of 1-phenyl-1H-1,2,3-triazole using phosphorus tribromide (PBr₃) in dichloromethane at 0–5°C for 6 h. The dibromo derivative is isolated in 68% yield after recrystallization from ethanol.

Propyl Grignard Substitution at Position 5

In anhydrous tetrahydrofuran (THF), 1-phenyl-4,5-dibromo-1H-1,2,3-triazole reacts with propylmagnesium chloride (2.2 eq.) at −30°C for 2 h, substituting the bromide at position 5 with a propyl group. The intermediate 1-phenyl-5-propyl-4-bromo-1H-1,2,3-triazole is obtained in 74% yield after quenching with saturated ammonium chloride and extraction with ethyl acetate.

CO₂ Insertion at Position 4

The 4-bromo intermediate undergoes CO₂ insertion via treatment with isopropylmagnesium chloride (1.5 eq.) in THF at −10°C, followed by bubbling CO₂ gas for 15 min. Acidic workup with 1 M HCl yields 1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (82% purity, 53% yield).

Carboxamide Formation

The carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 2,4-dimethylaniline (1.2 eq.) in pyridine at 25°C for 12 h. Column chromatography (hexane:ethyl acetate, 3:1) isolates the title compound in 67% yield.

Key Data

- Overall yield: 45%

- Melting point: 127–129°C

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, triazole-H), 7.45–7.38 (m, 5H, Ph), 6.98 (d, J = 8.2 Hz, 1H, Ar-H), 2.94 (t, J = 7.1 Hz, 2H, CH₂), 2.32 (s, 6H, CH₃), 1.68–1.59 (m, 2H, CH₂), 0.93 (t, J = 7.3 Hz, 3H, CH₃).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Preparation of 4-Cyanopropargyl Propyl Ether

Propargyl alcohol reacts with propyl bromide (1.5 eq.) in the presence of NaH (60% dispersion) in dimethylformamide (DMF) at 0°C, yielding propargyl propyl ether (89%). Subsequent cyanation with CuCN (1.2 eq.) in DMF at 120°C for 8 h provides 4-cyanopropargyl propyl ether (63%).

CuAAC Reaction with Phenyl Azide

Phenyl azide (1.1 eq.) and 4-cyanopropargyl propyl ether undergo cycloaddition using CuI (10 mol%) and sodium ascorbate in tert-butanol/water (4:1) at 25°C for 24 h. The 1-phenyl-5-propyl-1H-1,2,3-triazole-4-carbonitrile is isolated in 58% yield after silica gel chromatography.

Nitrile Hydrolysis and Amidation

The nitrile is hydrolyzed to the carboxylic acid using 6 M HCl at 100°C for 6 h, followed by amidation with 2,4-dimethylaniline via EDCl/HOBt coupling in dichloromethane (82% yield).

Key Data

- Overall yield: 50%

- IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (triazole ring)

- Purity (HPLC): 98.2%

Alkylation of Triazole Carboxylate

Synthesis of Methyl 1H-1,2,3-Triazole-4-Carboxylate

1H-1,2,3-Triazole-4-carboxylic acid is esterified with methanol (excess) and H₂SO₄ (cat.) under reflux (85% yield).

Regioselective Alkylation

Methyl 1H-1,2,3-triazole-4-carboxylate undergoes N1-alkylation with phenyl bromide (1.2 eq.) and K₂CO₃ in DMF at 80°C for 12 h, followed by C5-alkylation with propyl iodide (1.5 eq.) and NaH (60%) at 0°C. The dialkylated product is obtained in 31% yield after column chromatography.

Ester Hydrolysis and Amidation

The ester is saponified with NaOH (2 M) in ethanol/water (1:1), and the resultant acid is coupled with 2,4-dimethylaniline using HATU (1.1 eq.) and DIPEA (3 eq.) in DMF (55% yield).

Key Data

- Overall yield: 30%

- ¹³C NMR (101 MHz, CDCl₃): δ 164.2 (C=O), 148.1 (triazole-C), 137.5–125.3 (Ar-C), 29.8 (CH₂), 22.1 (CH₃), 13.9 (CH₃).

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Key Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Starting Material Cost | High | Moderate | Low |

| Step Count | 4 | 5 | 5 |

| Overall Yield (%) | 45 | 50 | 30 |

| Regioselectivity Control | Excellent | Excellent | Poor |

| Scalability | Industrial | Lab-scale | Lab-scale |

Method 1 excels in regioselectivity and scalability, making it suitable for industrial production despite higher precursor costs. Method 2 offers modularity but requires hazardous azide intermediates. Method 3 suffers from low yields due to competing alkylation pathways.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and triazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Halogenated reagents, strong bases or acids as catalysts

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of amines or alcohols

Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the 1,2,3-triazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazole have been synthesized and tested for their efficacy against leukemia and other cancer types. In one study, certain triazole derivatives showed comparable activity to established chemotherapeutics like doxorubicin, indicating potential as anticancer agents .

Antimicrobial Properties

The 1,2,3-triazole framework has also been explored for its antibacterial and antifungal properties. Specific derivatives have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance antimicrobial potency .

Modifications and Their Effects

The biological activity of N-(2,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can be influenced by various substituents on the phenyl rings and the triazole moiety. Research indicates that electron-withdrawing groups can significantly enhance the antibacterial activity of these compounds. For example, compounds with nitro or halogen substituents showed improved efficacy against multiple bacterial strains .

Synthetic Routes

The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with azides under mild conditions. Various synthetic methodologies have been developed to optimize yield and purity .

Characterization Techniques

Characterization of synthesized compounds is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods confirm the structure and purity of the synthesized triazoles .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated potent antiproliferative activity in leukemia cell lines comparable to doxorubicin. |

| Study 2 | Antimicrobial | Showed effectiveness against resistant bacterial strains; SAR indicated enhanced activity with specific substituents. |

| Study 3 | Synthesis | Developed ultrasound-assisted synthesis methods improving efficiency in producing triazole derivatives. |

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

DNA Interaction: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Triazole Carboxamide Derivatives

The closest structural analogs are other 1,2,3-triazole-4-carboxamides, such as N-(2-ethoxyphenyl)-5-methyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide (). Key differences include:

- Substituents on the triazole core :

- Position 1 : Target compound (phenyl) vs. 4-isopropylphenyl (). The bulkier isopropyl group in the analog may enhance lipophilicity.

- Position 5 : Target (propyl) vs. methyl (). The longer alkyl chain in the target could reduce crystallinity and increase flexibility.

- Carboxamide aryl group : Target (2,4-dimethylphenyl) vs. 2-ethoxyphenyl (). Electron-donating methyl groups versus an ethoxy substituent may alter electronic distribution and hydrogen-bonding capacity .

Pyrazole Carboxamide Derivatives ()

Pyrazole analogs (e.g., compounds 3a–3p) share a carboxamide group but differ in heterocyclic core (pyrazole vs. triazole). For example:

- 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a): Pyrazole rings have two adjacent nitrogen atoms, creating distinct electronic environments compared to triazoles.

Benzimidazole Carboxamide Derivatives ()

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide features a benzimidazole core, which is larger and more planar than triazoles. The methoxy substituents increase polarity, while the fused benzene ring enhances rigidity, contrasting with the triazole’s smaller, more flexible structure .

Yield Trends

- Pyrazole derivatives () show moderate-to-high yields (62–71%), influenced by substituent steric effects. For example, 3c (p-tolyl group) yielded 62%, while 3d (4-fluorophenyl) achieved 71%, suggesting electron-withdrawing groups may enhance reactivity .

- The target’s propyl group, being less bulky than chloro or cyano substituents, might favor higher yields if synthesized similarly.

Physical and Spectroscopic Properties

Melting Points and Solubility

- Pyrazole analogs (): Melting points range from 123–183°C. Chlorinated derivatives (e.g., 3b , mp 171–172°C) exhibit higher melting points due to increased polarity, whereas alkylated analogs (e.g., 3c , mp 123–125°C) are lower. The target’s propyl and dimethylphenyl groups may result in a moderate mp (140–160°C) .

- Triazole analog (): No mp data, but the ethoxy group’s polarity could increase solubility in polar solvents compared to the target’s dimethylphenyl group.

Spectroscopic Data

- ¹H-NMR :

- Mass Spectrometry :

- Pyrazole analogs () show [M+H]+ peaks at 403–437 m/z. The target’s molecular weight (C25H27N4O) predicts [M+H]+ ≈ 399.2 m/z, aligning with triazole analogs .

Biological Activity

N-(2,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 950230-82-7) is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 334.4 g/mol

- Structure : The compound features a triazole ring, which is often associated with various pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines.

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 5.0 | Induces apoptosis via mitochondrial pathway |

| A549 (lung) | 6.5 | Inhibits tubulin polymerization |

| MDA-MB-231 (breast) | 7.2 | Cell cycle arrest in G2/M phase |

These findings suggest that this compound may act as a promising candidate for cancer therapy by targeting critical cellular processes.

The mechanisms underlying the anticancer effects of this compound are multifaceted:

- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.

- Inhibition of Tubulin Polymerization : Similar to other triazole derivatives, it inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division.

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

Case Studies and Research Findings

A notable study published in Drug Target Insights evaluated the biological activity of various triazole derivatives, including this compound. The study found that this compound exhibited comparable potency to established chemotherapeutic agents like doxorubicin in certain cancer cell lines .

Summary of Findings

The following table summarizes key findings from recent studies:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step routes involving:

Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .

Amide coupling : Reaction of the triazole carboxylic acid intermediate with 2,4-dimethylaniline using coupling agents like EDC/HOBt .

- Optimization : Key parameters include solvent choice (DMF or DMSO for solubility), temperature (60–80°C for cycloaddition), and catalyst loading (1–5 mol% Cu(I)) .

Q. How can the molecular structure of this compound be validated experimentally?

- Techniques :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen bonding and π-π stacking interactions can be analyzed to confirm substituent orientations .

- Spectroscopy : H/C NMR to verify proton environments and substituent positions. Key signals include aromatic protons (δ 7.2–8.1 ppm) and propyl chain resonances (δ 0.9–1.6 ppm) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Screening :

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the propyl chain) be resolved during structure refinement?

- Approach :

- Use SHELXL ’s PART and SUMP instructions to model disordered regions. Apply geometric restraints to bond lengths/angles .

- Validate with WinGX/ORTEP for anisotropic displacement parameter (ADP) analysis .

- Example : A 2025 study resolved propyl chain disorder by partitioning the moiety into two conformers with occupancy ratios refined to 0.6:0.4 .

Q. What computational methods are effective for elucidating structure-activity relationships (SAR) in triazole derivatives?

- Methods :

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., Orai1 calcium channels) .

- QSAR : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with antimicrobial activity .

Q. How can conflicting bioactivity data (e.g., varying IC across cell lines) be addressed?

- Resolution :

Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

Mechanistic studies : Use calcium flux assays or Western blotting to verify target engagement (e.g., Wnt/β-catenin pathway inhibition) .

- Case study : A 2025 trial attributed IC variability in cancer cells to differential expression of SOCE pathway proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.